molecular formula C22H27FN3NaO6S B13847836 (3R,5R)-Rosuvastatin Sodium Salt

(3R,5R)-Rosuvastatin Sodium Salt

Cat. No.: B13847836
M. Wt: 503.5 g/mol
InChI Key: RGEBGDYYHAFODH-HQSWTOJGSA-M
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Description

(3R,5R)-Rosuvastatin Sodium Salt is a chemical compound used primarily as a medication to lower cholesterol levels and prevent cardiovascular disease. It belongs to a class of drugs known as statins, which work by inhibiting the enzyme HMG-CoA reductase, a key player in the production of cholesterol in the liver. This compound is known for its high efficacy and relatively low side effect profile compared to other statins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Rosuvastatin Sodium Salt involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the lactone ring: This involves the reaction of a dihydroxy acid with a suitable lactonizing agent.

    Introduction of the side chain: The side chain is introduced through a series of reactions including alkylation and esterification.

    Hydrolysis and salt formation: The final step involves the hydrolysis of the ester to form the free acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize impurities and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-Rosuvastatin Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Various substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

(3R,5R)-Rosuvastatin Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular processes and its potential role in modulating biological pathways.

    Medicine: Extensively researched for its cholesterol-lowering effects and its potential to reduce the risk of cardiovascular events.

    Industry: Used in the formulation of pharmaceutical products and as a key ingredient in various therapeutic formulations.

Mechanism of Action

The primary mechanism of action of (3R,5R)-Rosuvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps to prevent the buildup of plaque in the arteries, thereby reducing the risk of cardiovascular events.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin Sodium Salt: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: A statin that is structurally similar but has different efficacy and side effect profiles.

    Pravastatin Sodium: Known for its hydrophilic nature and different metabolic pathways.

Uniqueness

(3R,5R)-Rosuvastatin Sodium Salt is unique in its high potency and relatively low incidence of side effects compared to other statins. Its ability to significantly lower LDL cholesterol levels with a lower dose makes it a preferred choice for many patients.

Properties

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17+;/m0./s1

InChI Key

RGEBGDYYHAFODH-HQSWTOJGSA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

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